molecular formula C12H18N2O2 B13540183 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13540183
M. Wt: 222.28 g/mol
InChI Key: DZEQHTBIFQRCNC-UHFFFAOYSA-N
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Description

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with isobutyl and propyl groups under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Moldb provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its role as an anticonvulsant.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, as an anticonvulsant, it may modulate neurotransmitter levels or receptor activity to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-4-methylpyrimidine-5-carboxylic acid
  • 2-Isobutyl-4-ethylpyrimidine-5-carboxylic acid
  • 2-Isobutyl-4-butylpyrimidine-5-carboxylic acid

Uniqueness

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid is unique due to its specific isobutyl and propyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2-methylpropyl)-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-4-5-10-9(12(15)16)7-13-11(14-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

DZEQHTBIFQRCNC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)CC(C)C

Origin of Product

United States

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